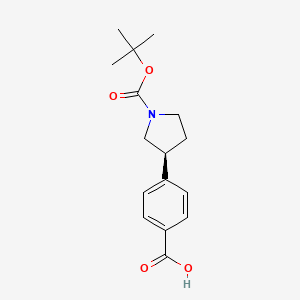
(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid is a chiral piperidine derivative. This compound is notable for its structural complexity and the presence of both a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl group. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-fluorobenzaldehyde.
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions. This often involves the use of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the 4-fluorobenzaldehyde.
Boc Protection: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Trifluoroacetic acid or hydrogenation over palladium on carbon (Pd/C) are used for Boc deprotection.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral centers make it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules.
Medicine
In medicine, this compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features are exploited to enhance the bioavailability and efficacy of drugs.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity.
作用機序
The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural rigidity. The Boc group serves as a protecting group during synthesis but is typically removed in the final active compound.
類似化合物との比較
Similar Compounds
(2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.
(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its electronic properties and reactivity.
(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-methylphenyl)piperidine-2-carboxylic acid: The methyl group provides different steric and electronic effects compared to the fluorine atom.
Uniqueness
The presence of the fluorophenyl group in (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid imparts unique electronic properties, enhancing its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds, which may lack these specific interactions.
特性
IUPAC Name |
(2S,3S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-4-5-13(14(19)15(20)21)11-6-8-12(18)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHQKZKDWLEFAD-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














